Product packaging for 2,5-Piperazinedione, 3,6-dipropyl-(Cat. No.:CAS No. 5625-47-8)

2,5-Piperazinedione, 3,6-dipropyl-

Cat. No.: B14725871
CAS No.: 5625-47-8
M. Wt: 198.26 g/mol
InChI Key: KHFKCDGGFAJKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Solution-Phase Synthetic Routes

Solution-phase synthesis offers a traditional and versatile approach to 2,5-piperazinediones. These methods involve the reaction of dipeptide precursors in a suitable solvent system, often with the aid of heat or catalysts.

The formation of 2,5-piperazinediones can be achieved through the self-condensation of amino acid esters. psu.edulibretexts.orgyoutube.com This reaction proceeds through the initial formation of a linear dipeptide ester, which then undergoes intramolecular cyclization to yield the corresponding diketopiperazine. psu.edu The reaction is essentially a condensation reaction where two amino acid molecules combine, eliminating a molecule of water to form a peptide bond, which then cyclizes. libretexts.orgyoutube.com

Studies on the self-condensation of DL-amino acid esters have shown that a mixture of cis- and trans-isomers of the resulting piperazinedione is often formed. psu.edu The ratio of these isomers can vary depending on the reaction time and the specific amino acid ester used. For instance, in the self-condensation of various DL-amino acid esters at 80°C, the cis-isomer was preferentially formed in the early stages of the reaction. psu.edu

DL-Amino Acid EsterReaction Time (days)Total Yield (%)cis:trans Ratio
DL-Ala-OMe1-1:1.2
DL-Ala-OEt1-1.5:1
DL-Val-OMe135.1-
DL-Leu-OMe235.8-

Data sourced from a study on the self-condensation of DL-amino acid esters, highlighting the formation of cis and trans isomers. psu.edu

A significant advancement in the synthesis of 2,5-piperazinediones is the use of microwave-assisted cyclization, particularly in aqueous media. thieme-connect.comthieme-connect.comnih.govresearchgate.net This method has been shown to be rapid, efficient, and environmentally friendly. nih.gov High yields of diketopiperazines can be obtained from the cyclization of unprotected dipeptides in water, eliminating the need for ester derivatives at the C-terminus. thieme-connect.comthieme-connect.comresearchgate.net

This technique has been successfully applied to the synthesis of various diketopiperazines, including those derived from Phe-Phe, (p-nitro)-Phe-Phe, and Phe-Val dipeptides, with reaction times as short as 10 minutes. thieme-connect.com The process often results in the precipitation of the hydrophobic diketopiperazine product as a white solid, simplifying purification as any unreacted dipeptide remains in the aqueous solution. researchgate.net

Microwave irradiation has also proven effective for the in situ one-pot N-Boc-deprotection-cyclization of Nα-Boc-dipeptidyl-tert-butyl and methyl esters in water, affording excellent yields of 2,5-diketopiperazines. nih.gov This demonstrates that the tert-butoxy (B1229062) group can serve as an effective leaving group in these cyclizations. nih.gov

Dipeptide PrecursorConditionsYield (%)Reference
Boc-Orn(Cbz)-Val-OtBuWater, 200°C, 300W, 5 min89 nih.gov
(p-nitro)-Phe-PheWater, MicrowaveHigh thieme-connect.com
Phe-PheWater, MicrowaveHigh thieme-connect.com
Phe-ValWater, MicrowaveHigh thieme-connect.com

This table summarizes the high yields achieved through microwave-assisted cyclization of various dipeptide precursors in water.

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of 2,5-piperazinedione (B512043) libraries. nih.govnih.gov This approach offers several advantages, including the simplification of purification and the potential for automation.

In this strategy, the first amino acid is attached to a solid support, typically a resin. google.comnih.gov The second amino acid is then coupled to the resin-bound amino acid to form a linear dipeptide. Subsequent steps lead to the formation of the diketopiperazine. The choice of resin is crucial; for instance, using 2-chlorotrityl chloride resin is preferred in Fmoc-based synthesis, especially when proline is one of the first two amino acids, as its steric bulk helps to inhibit diketopiperazine formation as a side reaction. peptide.com

A variety of resins can be employed, including the Kaiser oxime resin, which allows for cleavage from the support under mild conditions. nih.gov The use of acylhydrazides, carbazates, semicarbazides, and primary amines as submonomers in combination with amino acids on a solid support allows for the synthesis of a diverse collection of hybrid diketopiperazine molecules. umn.edu

A highly efficient approach in solid-phase synthesis is cyclative cleavage. nih.gov In this method, the cyclization of the linear dipeptide precursor occurs concomitantly with its cleavage from the solid support. This strategy is advantageous as it directly yields the cyclic product in high purity, as only the cyclized molecules are released from the resin. nih.gov

One notable example is the "Ugi/De-Boc/Cyclize" (UDC) strategy, which utilizes the Ugi four-component reaction to introduce diversity. nih.gov This method has been successfully applied to the synthesis of diketopiperazine macroarrays on a cellulose (B213188) support without the need for a linker or spacer. nih.gov Another approach involves the use of Kaiser oxime resin, where intramolecular displacement during cleavage under mild conditions yields the piperazinedione. nih.gov Diketopiperazine formation is a known side reaction in solid-phase peptide synthesis, particularly at the dipeptide stage, and is more prevalent in Fmoc-based strategies. peptide.comacs.orgacs.org This tendency for cyclization is exploited in cyclative cleavage methodologies to become the main productive pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O2 B14725871 2,5-Piperazinedione, 3,6-dipropyl- CAS No. 5625-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5625-47-8

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

3,6-dipropylpiperazine-2,5-dione

InChI

InChI=1S/C10H18N2O2/c1-3-5-7-9(13)12-8(6-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)

InChI Key

KHFKCDGGFAJKOO-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC(C(=O)N1)CCC

Origin of Product

United States

Occurrence and Biosynthetic Pathways of 3,6 Dialkyl 2,5 Piperazinediones

Isolation from Microbial Sources

The isolation and characterization of 2,5-piperazinediones from microbial sources have been a subject of extensive research. However, specific reports detailing the isolation of 2,5-Piperazinedione (B512043), 3,6-dipropyl- are not readily found in the scientific literature for the microorganisms listed below. Instead, research has predominantly identified other 3,6-dialkyl-2,5-piperazinedione derivatives.

While direct evidence for the production of 2,5-Piperazinedione, 3,6-dipropyl- is lacking, several of the specified bacterial species are known producers of similar diketopiperazine structures.

Bacillus subtilis : This bacterium has been reported to produce (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione .

Lactobacillus plantarum : Strains of this species have been identified as producers of 3-(2-methylpropyl)-2,5-piperazinedione , a mono-isobutyl derivative.

Streptomyces pratensis : Research has shown that this species produces 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- , which is the diisobutyl analogue.

Halomonas pacifica : This marine bacterium is a known source of 3,6-diisobutyl-2,5-piperazinedione .

Bacillus licheniformis : Currently, there is no specific information available in the scientific literature regarding the production of 2,5-Piperazinedione, 3,6-dipropyl- by this species.

Acinetobacter baumannii : This bacterium has been reported to produce 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- , the diisobutyl variant.

Below is a summary of the isolated 3,6-dialkyl-2,5-piperazinedione analogues from the specified bacteria:

BacteriumIsolated 3,6-Dialkyl-2,5-Piperazinedione Analogue
Bacillus subtilis(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Lactobacillus plantarum3-(2-methylpropyl)-2,5-piperazinedione
Streptomyces pratensis2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
Halomonas pacifica3,6-diisobutyl-2,5-piperazinedione
Acinetobacter baumannii2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

Similar to the bacterial sources, specific isolation of 2,5-Piperazinedione, 3,6-dipropyl- from the listed fungal origins is not documented in the available literature. Fungal species are prolific producers of a wide variety of diketopiperazines, but the focus of existing research has often been on more complex or different alkyl-substituted derivatives.

Endophytic fungi : While endophytic fungi are known to produce a diverse array of diketopiperazines, specific reports on the isolation of 2,5-Piperazinedione, 3,6-dipropyl- are not available.

Cladosporium cladosporioides : This fungus has been reported to produce 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- .

Botryosphaeria dothidea : There is no specific information in the current scientific literature on the production of 2,5-Piperazinedione, 3,6-dipropyl- by this fungus.

Aspergillus niger : While various diketopiperazines have been isolated from Aspergillus niger, the 3,6-dipropyl- variant has not been specifically reported.

Enzymatic Biogenesis and Mechanistic Investigations

The biosynthesis of the 2,5-piperazinedione core is a fascinating enzymatic process. While the specific pathway for 2,5-Piperazinedione, 3,6-dipropyl- has not been elucidated, the general mechanisms for the formation of 3,6-dialkyl-2,5-piperazinediones are understood to involve large multienzyme complexes.

Non-Ribosomal Peptide Synthetases (NRPSs) are modular mega-enzymes that assemble non-ribosomal peptides, including diketopiperazines. The biosynthesis of 3,6-dialkyl-2,5-piperazinediones is believed to be initiated by the activation of two cognate amino acids by the adenylation (A) domains of an NRPS. These activated amino acids are then tethered to the thiolation (T) or peptidyl carrier protein (PCP) domains. A condensation (C) domain then catalyzes the formation of a dipeptidyl intermediate, which remains attached to the NRPS. The final step involves the cyclization of this dipeptide to form the stable 2,5-piperazinedione ring, a reaction often catalyzed by a terminal thioesterase (TE) or a specialized condensation-like (C-terminal) domain. The specificity of the A-domain for particular amino acids is a key determinant of the final dialkyl substitution pattern of the piperazinedione ring.

Cytochrome P450 enzymes are a versatile family of monooxygenases that can play a crucial role in the modification and maturation of natural products, including diketopiperazines. While their primary role is often in hydroxylation, epoxidation, and other oxidative transformations, they can also be involved in the formation of the diketopiperazine framework itself, particularly in the dimerization of monomeric precursors or in catalyzing complex cyclization reactions. However, their specific involvement in the direct formation of the 3,6-dialkyl-2,5-piperazinedione core from linear dipeptides is less commonly reported compared to the action of NRPSs.

The precise arrangement and orientation of substrates within the active sites of biosynthetic enzymes, such as NRPSs, govern the regio- and stereospecificity of the final product. In the context of 3,6-dialkyl-2,5-piperazinediones, the stereochemistry at the C-3 and C-6 positions is determined by the stereospecificity of the NRPS adenylation and condensation domains for L- or D-amino acids. The specific architecture of the enzyme's catalytic pockets ensures that only amino acids with the correct stereochemistry and side-chain structure are incorporated and cyclized, leading to the formation of a single, well-defined stereoisomer of the final diketopiperazine product. While the general principles are understood, the specific molecular determinants for the biosynthesis of the cis or trans isomers of 3,6-dipropyl-2,5-piperazinedione would require the identification and characterization of the specific NRPS system involved.

Synthetic Methodologies for 2,5 Piperazinedione, 3,6 Dipropyl and Its Analogs

Stereoselective Synthesis and Enantiomeric Control

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For 3,6-disubstituted 2,5-piperazinediones, where two stereocenters are present, the development of stereoselective methods is critical for isolating specific diastereomers and enantiomers.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts in asymmetric synthesis, facilitating a wide array of enantioselective transformations. nih.govumich.edu Their application in the synthesis of chiral piperazinedione scaffolds is a growing area of interest. CPAs can catalyze key bond-forming reactions, such as the enantioselective phosphinylation of imines, which can be precursors to chiral α-amino phosphine (B1218219) oxides, valuable building blocks in medicinal chemistry. nih.gov The catalytic cycle often involves the activation of an electrophile through protonation by the CPA, creating a chiral environment that directs the approach of a nucleophile. nih.govrsc.org This strategy allows for the construction of stereogenic centers with high levels of enantioselectivity. nih.govrsc.org While direct CPA-catalyzed synthesis of 2,5-piperazinedione (B512043), 3,6-dipropyl- is not extensively documented, the principles of CPA catalysis are applicable to the synthesis of chiral building blocks that can be subsequently cyclized to form the desired diketopiperazine. The development of recyclable chiral phosphoric acids further enhances the sustainability and cost-effectiveness of these synthetic routes. chemrxiv.org

Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Reactions

Reaction TypeCatalyst SystemApplicationReference
Enantioselective PhosphinylationChiral Phosphoric AcidSynthesis of chiral α-amino diarylphosphine oxides nih.gov
Atroposelective CondensationChiral Phosphoric Acid and achiral primary amineSynthesis of atropisomeric 9-aryltetrahydroacridines rsc.org
Asymmetric aza-Friedel–CraftsChiral Phosphoric AcidConstruction of functionalized pyrrolinone derivatives rsc.org

This table provides examples of reactions where chiral phosphoric acids are used to achieve stereocontrol, a principle applicable to the synthesis of chiral diketopiperazine precursors.

A well-established and reliable method for obtaining enantiomerically pure diketopiperazines is to start with enantiopure amino acids. For instance, the diisopropyl analog of 2,5-piperazinedione, 3,6-dipropyl-, which is cyclo(L-Val-L-Val), can be readily synthesized from L-valine. This "chiral pool" approach leverages the natural abundance of enantiopure amino acids. The synthesis typically involves the coupling of two amino acid units, followed by an intramolecular cyclization to form the diketopiperazine ring. The stereochemistry of the starting amino acids directly translates to the stereochemistry of the final product. This strategy has been employed for the synthesis of various dipeptides and their subsequent cyclization. nih.gov For example, the synthesis of protected enantiopure dipeptide building blocks is a key step for their use in solid-phase peptide synthesis, which can also be adapted for the solution-phase synthesis of simple diketopiperazines. nih.gov

The direct asymmetric alkylation of diketopiperazine enolates presents a powerful strategy for introducing side chains with stereocontrol. This method involves the deprotonation of a pre-existing diketopiperazine scaffold to form an enolate, which is then reacted with an electrophile (an alkyl halide, for example). The challenge lies in controlling the stereochemical outcome of the alkylation. While the direct asymmetric alkylation of simple ketones remains a significant challenge, progress has been made using chiral auxiliaries, catalysts, or by controlling the enolate geometry. nih.gov For diketopiperazines, the inherent chirality of the starting material (if derived from a chiral amino acid) can influence the diastereoselectivity of the alkylation. Furthermore, the use of external chiral reagents or catalysts can be employed to achieve high levels of stereocontrol. nih.gov This approach offers a convergent route to a variety of 3,6-disubstituted diketopiperazines from a common intermediate.

Advanced Synthetic Approaches to Complex Diketopiperazine Architectures

Beyond the synthesis of the basic diketopiperazine ring, significant effort has been directed towards the construction of more complex, fused, and bridged ring systems that are prevalent in nature.

Epi(poly)thiodioxopiperazines (ETPs) are a class of fungal metabolites characterized by a disulfide or polysulfide bridge across the diketopiperazine ring. acs.org These compounds exhibit a wide range of potent biological activities. Their synthesis is challenging due to the sensitive nature of the sulfur bridge. A common strategy involves the direct sulfenylation of a pre-formed diketopiperazine. nih.gov This can be achieved using reagents like elemental sulfur in the presence of a strong base such as sodium hexamethyldisilazide (NaHMDS). nih.gov Another approach involves the dihydroxylation of the diketopiperazine followed by conversion to the corresponding dithiol and subsequent oxidative cyclization to form the disulfide bridge. acs.org The stereocontrol during the introduction of the sulfur bridge is a key challenge, and studies have shown that the steric environment of the diketopiperazine can influence the diastereoselectivity of the thiolation reaction. acs.org

Table 2: Key Steps in the Synthesis of Epidithiodiketopiperazines

StepReagents and ConditionsPurposeReference
SulfenylationNaHMDS, Elemental Sulfur, THFDirect introduction of sulfur atoms across the diketopiperazine ring. nih.gov
Dihydroxylationbis(2,2′-bipyridyl)-copper(II) permanganateFormation of a diol intermediate as a precursor to the disulfide bridge. acs.org
Thiol–Disulfide Exchange(para-fluorobenzyl)disulfane, para-fluorobenzylthiol, triethylamine, THFConversion of an existing epidisulfide to a different bisdisulfide. acs.org

This table outlines common methods used in the synthesis of ETPs, a complex class of diketopiperazine analogs.

Bicyclomycin (B1666983) is an antibiotic characterized by a unique bicyclic [4.2.2] ring system derived from a diketopiperazine core. nih.govproquest.com The synthesis of bicyclomycin and its precursors has been a significant target for synthetic chemists. researchgate.net The key challenge lies in the formation of the eight-membered oxygen-containing ring. researchgate.net One approach involves starting with a pre-formed N,N'-disubstituted 2,5-diketopiperazine and constructing the bicyclic system through a series of transformations. researchgate.net The biosynthesis of bicyclomycin involves a cyclodipeptide synthase (CDPS) that produces the initial diketopiperazine, cyclo(L-Ile-L-Leu), which is then elaborately oxidized by a series of enzymes, including oxidases and a cytochrome P450, to form the final bicyclic structure. nih.govnih.gov Synthetic strategies often draw inspiration from these biosynthetic pathways. The construction of fused ring systems can also be achieved through intramolecular reactions of functionalized diketopiperazines, leading to diverse and complex molecular architectures. chapman.edu

Structural Elucidation and Conformational Analysis of 2,5 Piperazinedione, 3,6 Dipropyl

Advanced Spectroscopic Characterization Techniques

The definitive identification and structural analysis of 2,5-piperazinedione (B512043), 3,6-dipropyl-, a cyclic dipeptide, is accomplished through a suite of advanced spectroscopic methods. These techniques provide complementary information regarding the molecule's connectivity, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2,5-piperazinedione, 3,6-dipropyl-. One- and two-dimensional NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals and determining the relative stereochemistry of the propyl substituents.

The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. For 2,5-piperazinedione, 3,6-dipropyl-, key signals include those for the amide protons (N-H), the α-protons (C-H at positions 3 and 6), and the protons of the two propyl side chains. The chemical shifts of the α-protons are particularly sensitive to the ring conformation and the cis/trans stereochemistry of the substituents. csu.edu.auchemrxiv.org In many diketopiperazines, the cis isomer is the major product formed under various synthetic conditions. csu.edu.auchemrxiv.org The relative stereochemistry (cis or trans) can often be determined by comparing the chemical shifts of the α-protons; for instance, in related benzyl-substituted diketopiperazines, the α-proton of the cis isomer is typically shifted downfield compared to the trans isomer due to anisotropic effects of the adjacent side chain and amide group. csu.edu.au

The ¹³C NMR spectrum reveals all unique carbon atoms. For 2,5-piperazinedione, 3,6-dipropyl-, distinct signals are expected for the carbonyl carbons (C=O), the α-carbons, and the carbons of the propyl groups. huji.ac.il The chemical shifts of these carbons provide foundational information for confirming the piperazinedione core and the nature of the alkyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Piperazinedione, 3,6-dipropyl- Note: These are predicted values based on known data for analogous structures. Actual values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Amide (N-H)~7.5 - 8.5-Broad Singlet
α-Carbon (C3/C6-H)~3.8 - 4.2~55 - 60Multiplet
Propyl (α-CH₂)~1.5 - 1.9~35 - 40Multiplet
Propyl (β-CH₂)~1.2 - 1.6~18 - 23Multiplet
Propyl (γ-CH₃)~0.8 - 1.0~13 - 15Triplet
Carbonyl (C2/C5=O)-~165 - 170-

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For 2,5-piperazinedione, 3,6-dipropyl-, COSY would show a clear correlation sequence within the propyl side chain (γ-CH₃ to β-CH₂ to α-CH₂) and a correlation between the α-proton and the N-H proton, confirming the spin systems of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is vital for confirming the placement of the substituents. Key correlations would include those from the propyl α-CH₂ protons to the main ring's α-carbon and carbonyl carbon, definitively linking the side chains to the piperazinedione core.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. ROESY is particularly useful for determining stereochemistry. For example, in the cis isomer, a cross-peak would be observed between the α-protons on opposite sides of the ring. In the trans isomer, a correlation would be seen between an α-proton and the protons of the opposing side chain.

Together, these 2D NMR techniques provide a comprehensive and definitive confirmation of the constitution and relative stereochemistry of 2,5-piperazinedione, 3,6-dipropyl-. science.gov

While solution-state NMR reveals the structure in a solvent, solid-state NMR (ssNMR) provides insight into the molecular conformation and packing in the crystalline state. The piperazinedione ring is not perfectly planar and can adopt various boat or twisted-boat conformations. nih.gov ssNMR, particularly ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments, can identify the number of crystallographically inequivalent molecules in the unit cell and provide information on intermolecular interactions, such as hydrogen bonding between the amide groups.

To enhance the interpretation of experimental ssNMR data, Gauge-Including Projector Augmented Wave (GIPAW) calculations are employed. uit.nonih.gov This computational method, based on density functional theory (DFT), calculates theoretical NMR parameters (like chemical shielding tensors) from a known or proposed crystal structure. uit.nonih.gov By comparing the GIPAW-calculated chemical shifts with the experimental ssNMR spectra, the crystal structure can be validated and refined, providing a highly accurate picture of the molecule's conformation and intermolecular arrangement in the solid phase. nih.gov

Mass Spectrometry (LC-MS/HRMS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula for 2,5-piperazinedione, 3,6-dipropyl- is C₁₀H₁₈N₂O₂, corresponding to a monoisotopic mass of 198.1368 Da.

LC-MS/HRMS and ESI-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is commonly used for non-volatile compounds like diketopiperazines. In positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 199.1441. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing the volatility and fragmentation under electron ionization (EI). nih.govnih.gov Electron ionization is a higher-energy technique that leads to more extensive fragmentation. The fragmentation pattern provides a fingerprint for the molecule. For 2,5-piperazinedione, 3,6-dipropyl-, characteristic fragmentation would likely involve the cleavage of the propyl side chains and the breakdown of the piperazinedione ring itself.

Table 2: Predicted Key Mass Spectrometry Fragments for 2,5-Piperazinedione, 3,6-dipropyl-

m/z (mass-to-charge ratio) Proposed Fragment Ionization Mode
199.1441[M+H]⁺ (Protonated Molecule)ESI
198.1368[M]⁺ (Molecular Ion)EI
155[M - C₃H₇]⁺ (Loss of a propyl radical)EI
113[M - C₃H₇ - C₂H₂O]⁺ (Loss of propyl and ketene)EI
99[C₅H₉NO]⁺ (Side chain fragment with one amide group)EI
70[C₄H₈N]⁺ (Fragment from ring cleavage)EI

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. nist.gov The IR spectrum of 2,5-piperazinedione, 3,6-dipropyl- is expected to be dominated by absorptions corresponding to the amide and alkane moieties.

The presence of the secondary amide groups within the diketopiperazine ring gives rise to characteristic bands:

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3200-3300 cm⁻¹. In the solid state, this band's position and broadness can indicate the presence of intermolecular hydrogen bonding.

C=O Stretching (Amide I band): A strong, sharp absorption band is characteristic of the carbonyl group and typically appears around 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bending (Amide II band): This band usually appears in the 1510-1570 cm⁻¹ region.

Additionally, the propyl side chains will produce characteristic alkane absorptions:

C-H Stretching: Strong absorptions from the sp³ C-H bonds of the propyl groups will be visible in the 2850-2960 cm⁻¹ range. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for 2,5-Piperazinedione, 3,6-dipropyl-

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200 - 3300N-H StretchSecondary Amide
2850 - 2960C-H StretchAlkane (Propyl)
1650 - 1680C=O Stretch (Amide I)Cyclic Amide
1510 - 1570N-H Bend (Amide II)Secondary Amide

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. The data obtained from such studies provide valuable insights into stereochemistry, bond lengths, bond angles, and intermolecular interactions.

The 2,5-piperazinedione ring in this compound contains two chiral centers at the C3 and C6 positions. The stereochemistry of these centers is determined by the chirality of the precursor amino acids used in its synthesis. When synthesized from L-norvaline, which has an S-configuration at its α-carbon, the resulting diketopiperazine is expected to have the (3S,6S) configuration. This cis-configuration is the most common for diketopiperazines derived from L-amino acids.

The absolute configuration of analogous diketopiperazines has been unequivocally confirmed by X-ray crystallography. For instance, the crystal structure of cyclo(L-leucyl-L-leucyl) confirms the (3S,6S) stereochemistry, with the isobutyl side chains adopting a cis relationship with respect to the piperazinedione ring. nih.gov Similarly, studies on other diketopiperazines derived from L-amino acids consistently show the retention of the S-configuration at the α-carbon atoms.

Table 1: Expected Stereochemistry of 2,5-Piperazinedione, 3,6-dipropyl-

Chiral Center Expected Configuration Precursor Amino Acid
C3 S L-Norvaline

The six-membered 2,5-piperazinedione ring is not planar and typically adopts a non-planar conformation to relieve ring strain. For cis-3,6-disubstituted 2,5-diketopiperazines, the boat conformation is generally the most stable and preferred arrangement. baranlab.org In this conformation, the Cα atoms are displaced from the plane defined by the two amide bonds.

Crystallographic studies of analogous compounds like cyclo(L-valyl-L-valyl) and cyclo(L-leucyl-L-leucyl) have confirmed that their piperazinedione rings exist in a boat conformation. baranlab.orgchemimpex.com It is therefore highly probable that 2,5-Piperazinedione, 3,6-dipropyl- also adopts a boat conformation in the solid state. This conformation minimizes steric hindrance between the two propyl side chains. The degree of puckering of the ring can be influenced by the nature of the side chains and the crystal packing forces.

Table 2: Inferred Ring Conformation for 2,5-Piperazinedione, 3,6-dipropyl- based on Analogs

Compound Ring Conformation Reference
cyclo(L-valyl-L-valyl) Boat baranlab.org
cyclo(L-leucyl-L-leucyl) Boat baranlab.orgchemimpex.com

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of 2,5-piperazinedione derivatives, the primary intermolecular interaction is hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of adjacent molecules.

Table 3: Common Intermolecular Interactions in Aliphatic Diketopiperazine Crystals

Interaction Type Description
Hydrogen Bonding N-H···O bonds between amide groups of adjacent molecules, forming chains or ribbons.

Computational Chemistry and Molecular Modeling of 2,5 Piperazinedione, 3,6 Dipropyl

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,5-Piperazinedione (B512043), 3,6-dipropyl-, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

While specific docking studies targeting 2,5-Piperazinedione, 3,6-dipropyl- are not extensively documented in publicly available literature, research on analogous piperazine (B1678402) derivatives highlights the utility of this approach. For instance, various piperazine derivatives have been docked against microbial and cancer-related protein targets to assess their inhibitory potential. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For 2,5-Piperazinedione, 3,6-dipropyl-, the dipropyl substituents would be expected to play a significant role in hydrophobic interactions within a target's binding pocket.

A theoretical docking study of 2,5-Piperazinedione, 3,6-dipropyl- against a hypothetical receptor would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various binding poses, and scoring functions would be used to rank them based on their predicted binding affinity. The results of such a study could guide the rational design of more potent and selective derivatives.

Table 1: Representative Data from Molecular Docking Studies of Piperazinedione Derivatives

Derivative ClassTarget ProteinKey Interactions ObservedReference
Piperazine AnalogsThymidine PhosphorylaseHydrogen bonding networks with active site residues
Piperazine DerivativesBacterial ProteinsNot specified
2,5-Piperazinedione DerivativesMurine Double Minute-2 (MDM2)Low free binding energy, indicating potential inhibition

This table presents generalized findings from studies on related compounds to illustrate the type of data obtained from molecular docking.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For 2,5-Piperazinedione, 3,6-dipropyl-, DFT calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on the broader class of diketopiperazines have utilized DFT to understand their conformational preferences and the mechanisms of their formation. For example, DFT calculations have been used to determine the relative energies of different conformers of the diketopiperazine ring, revealing that it can adopt both planar and boat conformations. The electronic properties derived from DFT, such as the electrostatic potential map, can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thus predicting its chemical reactivity.

Table 2: Theoretical Electronic Properties of Diketopiperazine Scaffolds from Quantum Chemical Calculations

PropertySignificanceGeneral Findings for DKPs
Optimized GeometryPredicts the most stable 3D structureRing can exist in planar or boat conformations
HOMO-LUMO GapIndicates chemical reactivity and electronic stabilityVaries with substituents
Electrostatic PotentialShows charge distribution and reactive sitesNegative potential around carbonyl oxygens
Dipole MomentMeasures the overall polarity of the moleculeInfluenced by the nature and orientation of substituents

This table is illustrative and based on general principles of DFT applied to the diketopiperazine core structure.

Molecular Dynamics Simulations for Conformational Dynamics and Binding

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For 2,5-Piperazinedione, 3,6-dipropyl-, MD simulations can reveal its conformational flexibility in different environments, such as in aqueous solution or when bound to a biological target.

The conformational landscape of cyclic peptides like diketopiperazines is crucial for their biological activity. MD simulations can explore the various conformations accessible to the molecule and the energetic barriers between them. These simulations can also provide a more dynamic picture of ligand-target interactions than static docking studies, showing how the ligand and protein adapt to each other over time. By simulating the compound in a model lipid bilayer, MD can also be used to predict its membrane permeability, a critical factor for drug development.

Table 3: Potential Insights from Molecular Dynamics Simulations of 2,5-Piperazinedione, 3,6-dipropyl-

Simulation TypeInformation GainedPotential Application
In Aqueous SolutionConformational ensemble, intramolecular hydrogen bonding patterns, solvation free energyUnderstanding its behavior in a physiological environment
Ligand-Protein ComplexStability of the binding pose, key interacting residues, conformational changes upon bindingRefining docking results and understanding the mechanism of action
In a Lipid BilayerPermeation profile, orientation within the membranePredicting oral bioavailability and cell penetration

This table outlines the potential applications of MD simulations for the target compound based on studies of similar cyclic peptides.

In Silico Prediction of Bioactivity and Mechanism of Action

In silico tools and predictive models are increasingly used in the early stages of drug discovery to forecast the biological activity and potential mechanism of action of chemical compounds. For 2,5-Piperazinedione, 3,6-dipropyl-, these methods can help to prioritize it for further experimental testing against specific diseases.

Based on the known biological activities of other diketopiperazines, it is possible to build predictive models. For example, many diketopiperazines exhibit antimicrobial, antiviral, and anticancer properties. In silico screening of 2,5-Piperazinedione, 3,6-dipropyl- against a panel of biological targets could identify potential activities. Furthermore, its structural similarity to known enzyme inhibitors or receptor ligands can be used to infer a possible mechanism of action. Various online platforms and software can predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity, which are crucial for assessing the drug-likeness of a compound.

Table 4: Predicted Bioactivity Profile for Diketopiperazine Derivatives based on In Silico Models

Predicted ActivityBasis for PredictionPotential Mechanism of Action
AntimicrobialStructural similarity to known antimicrobial diketopiperazinesDisruption of bacterial cell membranes or inhibition of essential enzymes
AnticancerSimilarity to compounds targeting cancer-related proteinsInhibition of protein-protein interactions (e.g., p53-MDM2), induction of apoptosis
NeuroprotectiveComparison with diketopiperazines showing neuroprotective effects in modelsModulation of specific receptors or signaling pathways in the central nervous system

This table is a hypothetical representation of potential bioactivities based on the known profiles of the broader diketopiperazine class.

Structure Activity Relationships Sar in 3,6 Dialkyl 2,5 Piperazinediones

Influence of Substituent Nature and Stereochemistry on Bioactivity

The biological activity of 3,6-dialkyl-2,5-piperazinediones is profoundly influenced by the nature and stereochemistry of the alkyl substituents at the C-3 and C-6 positions. While direct research on the 3,6-dipropyl derivative is limited, studies on analogous compounds provide significant insights into these relationships.

The length, branching, and hydrophobicity of the alkyl chains are critical determinants of bioactivity. For instance, in a series of 3,6-disubstituted-2,5-piperazinediones, the hydrophobic nature of the side chains was found to be crucial for their antifungal activity. The isobutyl groups in 2,5-piperazinedione (B512043), 3,6-bis(2-methylpropyl)- (also known as cyclo(Leu-Leu)) enhance its ability to permeate the lipid-rich fungal cell walls. It is suggested that analogs with shorter chains, such as ethyl groups, exhibit reduced efficacy. This indicates that the propyl groups in 3,6-dipropyl-2,5-piperazinedione would likely confer a significant degree of hydrophobicity, potentially contributing to membrane-interactive properties and associated bioactivities.

Stereochemistry plays a pivotal role in the biological activity of DKPs. The spatial orientation of the substituents affects how the molecule binds to its biological target. For example, studies on cyclo(Pro-Tyr) and its isomers have shown that altering the stereochemistry can lead to a reduction in its quorum-sensing inhibitory activity. Similarly, the specific stereoisomers of cyclo(Pro-Pro) have been shown to have differing effects. utdallas.edu For 3,6-dipropyl-2,5-piperazinedione, the cis and trans isomers, as well as the different enantiomers (R,R), (S,S), and (R,S), would be expected to exhibit distinct biological profiles due to the different spatial arrangements of the propyl groups, which would, in turn, affect their interaction with chiral biological macromolecules like enzymes and receptors.

Conformational Preferences and Their Impact on Receptor Binding

The 2,5-piperazinedione ring typically adopts a non-planar conformation, most commonly a boat or a twisted-boat form, although flattened-boat and chair conformations are also possible. nih.gov The specific conformation is influenced by the nature of the substituents at the C-3 and C-6 positions. For 3,6-disubstituted, C2-symmetric DKPs, a boat conformation is typical. nih.gov

The conformational rigidity of the DKP scaffold is a key feature that makes it a valuable tool in drug design. This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The orientation of the side chains (axial or equatorial) in the preferred conformation is critical for receptor interaction. While specific conformational analysis of 3,6-dipropyl-2,5-piperazinedione is not extensively reported, it is anticipated that the propyl groups would favor an equatorial or pseudo-equatorial position to minimize steric hindrance.

The conformation of the DKP ring and the orientation of its substituents dictate the molecule's shape and the presentation of its pharmacophoric features, which is crucial for molecular recognition at a receptor binding site. The ability of the DKP to present its side chains in a specific spatial arrangement is fundamental to its biological activity.

Peptidomimetic Design and Scaffold Optimization

Diketopiperazines are considered excellent peptidomimetic scaffolds because they can mimic the secondary structures of peptides, such as β-turns, which are often involved in protein-protein interactions. mdpi.com The DKP core provides a rigid framework onto which various functional groups can be appended, allowing for the systematic exploration of structure-activity relationships.

The 3,6-dipropyl-2,5-piperazinedione scaffold can be envisioned as a mimic of a dipeptide with two propyl-bearing amino acids. By modifying the propyl groups or introducing other functionalities, libraries of compounds can be synthesized to optimize binding to a specific biological target. The DKP scaffold's resistance to enzymatic degradation by proteases is a significant advantage over linear peptides, leading to improved pharmacokinetic properties. mdpi.comnih.gov

Optimization of the DKP scaffold can involve altering the alkyl substituents, introducing unsaturation, or adding other functional groups to enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of exocyclic double bonds at the C-3 and C-6 positions has been explored to create novel anticancer agents. mdpi.com

Comparative Analysis with Structurally Similar Diketopiperazine Analogs

The biological activities of 3,6-dipropyl-2,5-piperazinedione can be contextualized by comparing it with other 3,6-dialkyl-2,5-piperazinediones. The variation in the alkyl side chains leads to a diverse range of biological effects.

Compound NameSubstituents at C-3 and C-6Reported Biological Activity
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione MethylTransdermal permeation enhancer
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione IsopropylAntimicrobial activity against Bacillus spp.
(3S,6S)-3,6-Diisobutylpiperazine-2,5-dione IsobutylAntimicrobial activity against Bacillus spp.
2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride 5-chloro-2-piperidylAntineoplastic, inhibits DNA synthesis nih.govnih.govnih.gov

This table presents data for analogs of 3,6-dipropyl-2,5-piperazinedione to illustrate structure-activity relationships.

As shown in the table, even small changes in the alkyl groups can lead to different biological activities. The diisopropyl and diisobutyl derivatives show antimicrobial activity, suggesting that 3,6-dipropyl-2,5-piperazinedione may also possess such properties. More complex derivatives, such as those with chloro-piperidyl groups, have been investigated as anticancer agents that function by inhibiting DNA synthesis. nih.govnih.govnih.gov

A recent study on 3,6-diunsaturated 2,5-diketopiperazines revealed that derivatives with aromatic and heteroaromatic substituents at these positions can exhibit potent anticancer activity. For example, a compound with naphthalen-1-ylmethylene and 2-methoxybenzylidene groups showed significant inhibitory activity against A549 and HeLa cancer cell lines. mdpi.com This highlights the versatility of the DKP scaffold and the potential for discovering highly active compounds through modification of the C-3 and C-6 substituents.

Mechanistic Investigations of Biological Activities

Antimicrobial Action Mechanisms

2,5-Piperazinedione (B512043), 3,6-dipropyl- has demonstrated significant antibacterial properties against a range of pathogenic bacteria, including drug-resistant strains. Studies have reported its effectiveness against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. evitachem.com The compound exhibits noteworthy minimum inhibitory concentrations (MICs), with values ranging from 4 to 15 µg/mL against various tested bacteria, highlighting its potential as a potent antibacterial agent. nih.gov This broad-spectrum activity suggests that its mechanisms target fundamental and conserved processes within bacterial cells.

Table 1: Documented Antibacterial Activity of 2,5-Piperazinedione, 3,6-dipropyl-

Target Bacterium Gram Stain Documented Activity Source(s)
Acinetobacter baumannii Negative Inhibitory activity reported. evitachem.com
Bacillus subtilis Positive Effectiveness reported, suggesting interaction with cell membranes or critical enzymes.
Klebsiella pneumoniae Negative Inhibitory activity reported. evitachem.com
Pseudomonas aeruginosa Negative Effective against drug-resistant strains.

The compound's antimicrobial action extends to antifungal and anti-phytopathogenic activities. It has been shown to be effective against the endophytic fungus Cladosporium cladosporioides and the plant pathogenic fungus Alternaria macrospora. evitachem.com Furthermore, it demonstrates inhibitory action against the plant pathogenic bacterium Xanthomonas axonopodis. evitachem.com The proposed mechanism for its antifungal efficacy relates to its structure; the hydrophobic isobutyl groups are believed to enhance the compound's permeability, allowing it to effectively penetrate the lipid-rich cell walls of fungi. The parent compound, 2,5-Piperazinedione, has also been identified in fungi such as Aspergillus fumigatus. nih.gov

Table 2: Documented Antifungal and Anti-Phytopathogenic Activity

Target Organism Type Documented Activity Source(s)
Alternaria macrospora Fungus (Plant Pathogen) Inhibitory activity observed. evitachem.com
Cladosporium cladosporioides Fungus (Endophytic) Inhibitory activity observed. evitachem.com

Beyond direct growth inhibition, 2,5-Piperazinedione, 3,6-dipropyl- can disrupt bacterial virulence by interfering with quorum sensing (QS) and subsequent biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which confers significant protection against antibiotics and host immune responses.

A key mechanism in its anti-biofilm activity is the disruption of QS signaling. Molecular docking studies have revealed that the compound has a strong affinity for the LasR regulator protein in Pseudomonas aeruginosa. nih.gov The LasR protein is a critical transcriptional regulator that binds to the autoinducer molecule to control the expression of numerous virulence factors. nih.govresearchgate.net By interacting with LasR, the compound likely prevents the natural ligand from binding, thereby blocking the entire QS cascade and inhibiting the coordinated expression of virulence genes. nih.govresearchgate.net This mode of action is supported by studies on the parent compound, 2,5-piperazinedione, which also demonstrates interference with the LasR receptor protein. researchgate.net

A direct consequence of disrupting quorum sensing is the inhibition of biofilm formation. A critical component of the biofilm matrix is exopolysaccharide (EPS). Studies on the parent molecule, 2,5-piperazinedione, have shown a dramatic 96% reduction in EPS production in P. aeruginosa. researchgate.net For 2,5-Piperazinedione, 3,6-dipropyl-, the minimum biofilm inhibitory concentrations (MBIC₅₀) have been reported to be as low as half of the MIC value, indicating potent activity against biofilm establishment. nih.gov

The antimicrobial effects of 2,5-Piperazinedione, 3,6-dipropyl- are also attributed to its interaction with essential cellular structures and enzymes. The hydrophobic nature of the dipropyl/diisobutyl side chains is thought to facilitate interaction with and disruption of bacterial cell membranes.

Furthermore, the compound is believed to inhibit critical enzymes necessary for bacterial survival. Molecular docking analyses have substantiated this, showing a strong binding affinity for glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall. nih.gov Other proposed mechanisms include the general interference with cell wall and protein synthesis pathways. The core piperazinedione structure itself is known to have biological activity; related compounds can act as alkylating agents that inhibit DNA replication, although this specific mechanism has been detailed for different derivatives. nih.govnih.gov

Interference with Bacterial Quorum Sensing and Biofilm Formation

Cytotoxic Mechanisms in In Vitro Cell Lines

The anticancer potential of cyclo(Pro-Pro) and its derivatives has been explored through their effects on fundamental cellular processes in various cancer cell lines.

A derivative of 2,5-piperazinedione, specifically 2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride (NSC-135758), has been shown to selectively inhibit DNA synthesis in cultured Adenocarcinoma 755 cells. nih.gov This inhibition was a delayed response, becoming apparent after 10-12 hours of exposure to the compound. nih.gov Notably, RNA and protein synthesis were not affected. nih.gov Further studies with human epidermoid carcinoma cells in culture demonstrated that this inhibition of DNA synthesis is irreversible. nih.gov When these cells were exposed to NSC-135758 for 1-4 hours and then incubated without the inhibitor for 20 hours, a preferential inhibition of DNA synthesis was observed, with a less pronounced effect on RNA synthesis. nih.gov This targeted disruption of DNA replication is a key mechanism contributing to the cytotoxic effects of this class of compounds.

The cytotoxic action of certain 2,5-piperazinedione derivatives is linked to their ability to act as alkylating agents. nih.govconsensus.app Alkylating agents are a class of chemotherapy drugs that work by attaching an alkyl group to DNA, which can prevent cell division and lead to cell death. medscape.com Chemical evidence for the alkylating activity of NSC-135758 was established by observing its reaction with 4-(p-nitrobenzyl)pyridine. nih.gov Furthermore, the reaction of NSC-135758 with diethylamine (B46881) was examined, and the resulting product confirmed its alkylating properties. nih.gov These findings strongly suggest that the inhibition of DNA synthesis and the resulting cell proliferation are a consequence of the compound's ability to alkylate cellular components, particularly DNA. nih.govconsensus.app

Cyclic dipeptides, including derivatives of 2,5-piperazinedione, have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. mdpi.comiiarjournals.orgnih.gov For instance, the cyclic peptide cyclo(Phe-Pro) has been shown to inhibit the growth of HT-29 (colon), MCF-7 (breast), and HeLa (cervical) cancer cells. iiarjournals.org Similarly, cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) and cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) have exhibited cytotoxic and cytostatic effects, respectively, in melanoma cells. mdpi.com CLA, in particular, reduced melanoma cell viability to 50% at a concentration of about 10 µM after 48 hours of incubation. mdpi.com

The antiproliferative activity of these compounds is often dose-dependent. researchgate.netnih.gov Studies on various cancer cell lines, including those of the breast, prostate, and colon, have shown that these compounds can induce apoptosis, or programmed cell death. nih.govmdpi.com The induction of apoptosis is a critical mechanism for eliminating cancerous cells. The lipophilicity, or the ability to dissolve in fats, of these 2,5-diketopiperazine derivatives appears to be beneficial for their anticancer activity. mdpi.comnih.gov

Interactive Table: Antiproliferative Activity of Selected Cyclic Dipeptides

Compound Cell Line(s) Observed Effect Reference(s)
Cyclo(Phe-Pro) HT-29, MCF-7, HeLa Growth inhibition, induction of apoptosis in HT-29 cells iiarjournals.org
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) Melanoma Cytotoxic, reduced viability mdpi.comnih.gov
Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) Melanoma Cytostatic mdpi.com
1-allyl-6-((Z)-2-methoxybenzylidene)-3-((Z)-3-nitrobenzylidene)piperazine-2,5-dione A549, Hela Moderate to good anticancer capacity, induced apoptosis, blocked cell cycle progression mdpi.com

Enzyme Interaction and Inhibition Mechanisms

The biological effects of 2,5-Piperazinedione, 3,6-dipropyl- and related compounds are also mediated by their interactions with specific enzymes, which can alter critical metabolic pathways.

The mechanism of action for some piperazine (B1678402) derivatives involves binding to the active sites of specific enzymes, thereby blocking their function. The unique three-dimensional structure of these compounds, often characterized by a piperazine ring with various substituents, allows them to fit into the active sites of enzymes and inhibit their catalytic activity. For example, peptidyl cyclopropenones, which share structural similarities, have been studied as both reversible and irreversible inhibitors of cysteine proteases like papain, where they are thought to interact with the enzyme's active site. nih.gov

Cytochrome P450 (CYP450) enzymes are a large family of proteins involved in the metabolism of a wide range of substances, including drugs and toxins. nih.govmdpi.com Inhibition of these enzymes can lead to significant alterations in drug efficacy and toxicity. nih.gov Some piperazine derivatives have been investigated for their ability to inhibit specific CYP450 enzymes. frontiersin.orgresearchgate.net For instance, preliminary studies on (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione suggest it may selectively inhibit certain cytochrome P450 enzymes involved in drug metabolism, although it does not appear to inhibit major isoforms like CYP2C9, CYP2D6, or CYP3A4. The inactivation of CYP450 enzymes by related compounds like cyclopropylamines is thought to occur through a mechanism involving the formation of a reactive intermediate that covalently modifies the enzyme. frontiersin.orgresearchgate.net

Chitinase (B1577495) Inhibition and Reaction Intermediate Mimicry

The potential for cyclic dipeptides to act as enzyme inhibitors has been a subject of interest. Specifically, the inhibition of family 18 chitinases is a target for antifungal and anti-parasitic therapies. Some cyclic dipeptides have been shown to inhibit these enzymes by mimicking the structure of the reaction intermediate. nih.govscispace.comnih.govscispace.comresearchgate.net For instance, the cyclic dipeptide CI-4, or cyclo(L-Arg-D-Pro), has been demonstrated to inhibit family 18 chitinases through this mechanism of structural mimicry. nih.govscispace.comnih.govscispace.comresearchgate.net However, specific studies detailing the interaction of 2,5-Piperazinedione, 3,6-dipropyl- with chitinase and its potential to act as a reaction intermediate mimic are not extensively available in the current body of scientific literature.

Glucosamine-6-phosphate Synthase and Penicillin-Binding Protein 1a Interactions

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway and serves as a target for antimicrobial and antidiabetic agents. researchgate.netnih.gov Various compounds have been investigated as inhibitors of this enzyme. researchgate.netnih.gov Similarly, penicillin-binding proteins (PBPs), including PBP1a, are essential for bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. nih.gov The affinity of different penicillin and cephalosporin (B10832234) derivatives for these proteins has been well-documented. nih.gov Despite the importance of these enzymes as drug targets, specific research detailing the direct interactions of 2,5-Piperazinedione, 3,6-dipropyl- with either Glucosamine-6-phosphate synthase or Penicillin-Binding Protein 1a has not been prominently reported.

Antioxidant Mechanisms

The antioxidant properties of various natural and synthetic compounds are of significant interest due to the role of oxidative stress in numerous pathological conditions. nih.gov

Free Radical Scavenging Activity (e.g., DPPH, Superoxide, Hydroxyl Radicals)

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Common assays used to determine this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), superoxide, and hydroxyl radical scavenging assays. nih.govnih.gov Numerous plant extracts and isolated phytochemicals have demonstrated dose-dependent scavenging of these radicals. nih.govnih.gov While the broader class of cyclic dipeptides has been investigated for such properties, specific data quantifying the free radical scavenging capacity of 2,5-Piperazinedione, 3,6-dipropyl- against DPPH, superoxide, and hydroxyl radicals is limited in the available scientific literature.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, antioxidants can also exert their effects by modulating cellular oxidative stress pathways. A critical pathway in cellular defense against oxidative stress is the Nrf2-Keap1 pathway, which regulates the expression of numerous antioxidant and cytoprotective genes. nih.govnih.gov The activation of Nrf2 can lead to the upregulation of protective enzymes like heme oxygenase-1 (HO-1). nih.gov Additionally, signaling pathways such as the NF-κB pathway are involved in the cellular response to oxidative stress and inflammation. nih.gov While the modulation of these pathways by other cyclic dipeptides, such as cyclo(His-Pro), has been studied, specific investigations into how 2,5-Piperazinedione, 3,6-dipropyl- modulates these intricate oxidative stress pathways are not yet widely published.

Neuroprotective Effects (e.g., in Okadaic Acid-Induced Neurotoxicity Models)

Okadaic acid, a potent inhibitor of protein phosphatases 1 and 2A, is frequently used to induce hyperphosphorylation of tau protein and mimic Alzheimer's disease-like pathology in cellular and animal models of neurotoxicity. nih.govresearchgate.netnih.govnih.gov Various compounds have been evaluated for their ability to protect against okadaic acid-induced neuronal damage. researchgate.netnih.gov These studies often assess cell viability and the expression of key proteins involved in neuronal apoptosis and tau pathology. researchgate.netnih.gov Although the neuroprotective potential of different molecules is an active area of research, specific studies examining the effects of 2,5-Piperazinedione, 3,6-dipropyl- in okadaic acid-induced neurotoxicity models are not readily found in the current scientific literature.

Interactions with Neurotransmitter Systems

The central nervous system contains a complex network of neurotransmitters that regulate a vast array of physiological and cognitive processes. Dopamine (B1211576), for example, is a key neurotransmitter involved in movement, motivation, and reward. clevelandclinic.org Certain cyclic dipeptides, such as cyclo(His-Pro), have been shown to interact with the dopaminergic system, for instance by modulating the dopamine transporter complex. nih.gov This highlights the potential for cyclic dipeptides to influence neurotransmission. However, specific research detailing the interactions of 2,5-Piperazinedione, 3,6-dipropyl- with dopamine or other neurotransmitter systems is an area that requires further investigation.

Applications of 2,5 Piperazinedione, 3,6 Dipropyl As a Chemical Scaffold

Building Block in Organic Synthesis

The 2,5-piperazinedione (B512043) framework is a versatile starting point for the construction of more complex molecular architectures. researchgate.net The presence of the propyl groups in 2,5-Piperazinedione, 3,6-dipropyl- influences its reactivity and can be used to direct the stereochemical outcome of subsequent reactions.

While specific examples detailing the use of 2,5-Piperazinedione, 3,6-dipropyl- in the total synthesis of complex natural products are not extensively documented, the general class of 3,6-disubstituted-2,5-piperazinediones serves as a crucial building block. For instance, the related compound cyclo(L-Pro-L-Tyr) has been utilized in the synthesis of the natural product apicidin. The synthesis involves the alkylation of the piperazinedione core, demonstrating the utility of this scaffold in building complex molecules.

The synthesis of various heterocyclic systems can be achieved through the manipulation of DKP starting materials. researchgate.net This includes the preparation of bioactive compounds and natural products. The methodology often involves the regioselective cleavage of functionalized DKP derivatives. researchgate.net

Synthetic Application Description Reference
Heterocycle Synthesis2,5-Piperazinediones are used as templates for preparing a wide variety of nitrogen-containing heterocyclic compounds. researchgate.net
Natural Product SynthesisThe DKP core is a key feature in many natural products, and synthetic routes often utilize DKP intermediates. researchgate.net
Regioselective CleavageFunctionalized DKPs can be selectively cleaved to generate linear dipeptides or other useful synthetic intermediates. researchgate.net

The nitrogen and oxygen atoms within the 2,5-piperazinedione ring of 2,5-Piperazinedione, 3,6-dipropyl- possess lone pairs of electrons, making them potential coordination sites for metal ions. While the specific use of 2,5-Piperazinedione, 3,6-dipropyl- as a ligand is not widely reported, the general DKP scaffold can act as a ligand. The coordination properties are influenced by the substituents on the ring. For example, the introduction of pyridine (B92270) moieties onto a DKP scaffold can create effective metal-binding sites. The propyl groups in 2,5-Piperazinedione, 3,6-dipropyl- would primarily exert a steric influence on the coordination environment around a metal center.

Design of Peptidomimetics for Therapeutic Applications

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The rigid structure of the 2,5-piperazinedione scaffold makes it an excellent candidate for the design of peptidomimetics. By incorporating the DKP core, it is possible to constrain the conformation of a peptide mimic, leading to higher receptor affinity and selectivity.

The propyl side chains of 2,5-Piperazinedione, 3,6-dipropyl- can mimic the side chains of amino acids like norvaline. This allows for the creation of peptidomimetics that can interact with biological targets in a manner similar to natural peptides. The DKP scaffold itself provides a stable backbone that is resistant to enzymatic degradation.

Development of Advanced Materials and Catalysts

The self-assembly properties of 2,5-piperazinediones, driven by intermolecular hydrogen bonding, make them attractive for the development of advanced materials. While specific research on 2,5-Piperazinedione, 3,6-dipropyl- in materials science is limited, the broader class of DKPs has been explored for applications such as:

Organogels: The ability of DKPs to form fibrous networks through hydrogen bonding allows them to act as low molecular weight gelators.

Crystal Engineering: The predictable hydrogen bonding patterns of DKPs are useful in the design of crystalline materials with specific architectures.

In catalysis, the chiral DKP scaffold can be used to create asymmetric catalysts. The propyl groups can influence the steric environment of the catalytic site, potentially leading to high enantioselectivity in chemical reactions.

Biochemical Research on Enzymatic Functions and Cellular Responses

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Microbial Sources

The quest for novel bioactive compounds is increasingly turning towards the vast and largely untapped microbial world. Diketopiperazines, including 2,5-Piperazinedione (B512043), 3,6-dipropyl-, are known to be produced by a variety of microorganisms. Future research will focus on a more systematic exploration of diverse microbial habitats to identify new producers of this specific DKP and its close relatives.

Recent studies have already identified several microbial sources for the closely related compound 3,6-Diisobutyl-2,5-piperazinedione, a synonym for the target compound. These include the halophilic bacterium Halomonas pacifica CARE-V15, the rhizobacterium Bacillus amyloliquefaciens subsp. amyloliquefaciens strain RLS19, and the endophytic fungus Cladosporium cladosporioides OP870014. evitachem.com This highlights the potential for finding novel strains and species that produce 3,6-dipropyl-2,5-piperazinedione, potentially with unique stereochemistry or in higher yields. Advanced screening techniques, coupled with genomic analysis of microbial biosynthetic gene clusters, will be instrumental in this endeavor. nih.gov

Rational Design of Novel Diketopiperazine Analogs with Enhanced Specificity

The diketopiperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for the development of drugs targeting a wide range of biological targets. researchgate.net Future research will leverage this property to rationally design novel analogs of 2,5-Piperazinedione, 3,6-dipropyl- with enhanced specificity and potency.

By systematically modifying the 3- and 6-propyl side chains, as well as the piperazine (B1678402) ring itself, researchers can fine-tune the molecule's interaction with specific biological targets. For instance, the introduction of different functional groups or the synthesis of di-unsaturated derivatives has been shown to yield compounds with significant anticancer activity. mdpi.com This approach allows for the development of a library of analogs that can be screened for a variety of therapeutic applications, from antimicrobial and neuroprotective agents to anticancer drugs. evitachem.commdpi.com The design of these analogs will be guided by computational modeling and a deeper understanding of the structure-activity relationships of the diketopiperazine core.

Advanced Mechanistic Elucidation via Omics Approaches

Understanding the precise molecular mechanisms by which 2,5-Piperazinedione, 3,6-dipropyl- exerts its biological effects is crucial for its development as a therapeutic agent. Future research will increasingly employ "omics" technologies, such as genomics, proteomics, and metabolomics, to gain a comprehensive view of the compound's interactions within a biological system.

A genomics-guided approach has already proven effective in identifying novel diketopiperazine derivatives from actinobacteria by mining their genomes for the biosynthetic gene clusters responsible for DKP production. nih.gov This strategy can be applied to uncover the genetic basis for the production of 3,6-dipropyl-2,5-piperazinedione in various microorganisms. Furthermore, studying the changes in protein expression (proteomics) and metabolite profiles (metabolomics) in cells or organisms treated with the compound can reveal its specific cellular targets and affected pathways. For example, mechanistic studies on the formation of diketopiperazines during peptide synthesis have utilized techniques like liquid chromatography-mass spectrometry (LC-MS) to understand reaction kinetics and impurity formation. nih.gov Similar sophisticated analytical methods will be key to unraveling the complex biological activities of 2,5-Piperazinedione, 3,6-dipropyl-.

Development of Sustainable Synthetic Routes

As the potential applications of 2,5-Piperazinedione, 3,6-dipropyl- expand, the need for efficient and environmentally friendly manufacturing processes becomes paramount. Future research will focus on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research in piperazine synthesis is exploring greener alternatives, such as the use of organic photocatalysts which are synthesized from renewable materials and offer a more cost-efficient approach. mdpi.com These photoredox catalysis methods can be applied to the late-stage modification of the piperazine core, allowing for the introduction of various functional groups under mild conditions. mdpi.com Additionally, the use of more sustainable solvents and catalytic systems in the synthesis of substituted piperazinones is an active area of investigation. rsc.org By embracing the principles of green chemistry, the future production of 2,5-Piperazinedione, 3,6-dipropyl- and its analogs can be made both economically viable and environmentally responsible.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.